molecular formula C16H12INO3 B2385751 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile CAS No. 443289-44-9

2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile

Cat. No. B2385751
M. Wt: 393.18
InChI Key: DMJJCLIVKJIYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile, also known as FIMB, is a chemical compound that has been studied for its potential use in scientific research. FIMB has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile involves the reaction of 4-formyl-2-iodo-6-methoxyphenol with benzyl cyanide in the presence of a suitable catalyst to form the intermediate compound, which is then further reacted with benzaldehyde to yield the final product.

Starting Materials
4-formyl-2-iodo-6-methoxyphenol, benzyl cyanide, benzaldehyde, suitable catalyst

Reaction
Step 1: 4-formyl-2-iodo-6-methoxyphenol is reacted with benzyl cyanide in the presence of a suitable catalyst, such as palladium on carbon, in a solvent like ethanol or methanol., Step 2: The reaction mixture is stirred at room temperature for several hours until the intermediate compound is formed., Step 3: The intermediate compound is then isolated and purified by column chromatography or recrystallization., Step 4: The purified intermediate compound is then reacted with benzaldehyde in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide or dimethyl sulfoxide., Step 5: The reaction mixture is stirred at room temperature for several hours until the final product, 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile, is formed., Step 6: The final product is then isolated and purified by column chromatography or recrystallization.

Mechanism Of Action

The mechanism of action of 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile involves the inhibition of several key enzymes and proteins involved in cancer cell growth and proliferation. 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile has been found to inhibit the activity of the PI3K/Akt signaling pathway, which is a key pathway involved in cancer cell survival and proliferation. 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.

Biochemical And Physiological Effects

2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile has been found to have anti-inflammatory and antioxidant effects. 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile has also been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile in lab experiments is that it is a relatively simple compound to synthesize. Another advantage is that it has been found to have a wide range of biochemical and physiological effects, making it useful for studying a variety of different biological processes. One limitation of using 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile in lab experiments is that it has not yet been extensively studied in vivo, and its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions for research on 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile. One area of research is to further investigate its mechanism of action, particularly in vivo. Another area of research is to explore its potential use in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, further research is needed to determine the safety and efficacy of 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile in humans, and to explore its potential use as a therapeutic agent.

Scientific Research Applications

2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile has been studied for its potential use in a variety of scientific research applications. One area of research where 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile has shown promise is in the development of new drugs for the treatment of cancer. 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile has been found to be a potent inhibitor of several cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

2-[(4-formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12INO3/c1-20-15-7-11(9-19)6-14(17)16(15)21-10-13-5-3-2-4-12(13)8-18/h2-7,9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJJCLIVKJIYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.